molecular formula C4H8Cl2N2O2 B14653696 N,N-bis(2-chloroethyl)nitramide CAS No. 42499-34-3

N,N-bis(2-chloroethyl)nitramide

Cat. No.: B14653696
CAS No.: 42499-34-3
M. Wt: 187.02 g/mol
InChI Key: JVGPHQAAVPWNBT-UHFFFAOYSA-N
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Description

N,N-Bis(2-chloroethyl)nitramide is a nitramine derivative characterized by two 2-chloroethyl groups attached to a central nitrogen atom, which is further bonded to a nitroamine (-NH-NO₂) moiety. This compound serves as a precursor in synthesizing azidonitramines, such as N,N-bis(2-azidoethyl)nitramide, through nucleophilic substitution reactions under phase-transfer catalysis (PTC) conditions . Its applications span energetic materials, pharmaceuticals, and chemical intermediates, particularly in the development of nitrogen mustard analogs and nitrosamine-related formulations .

Properties

IUPAC Name

N,N-bis(2-chloroethyl)nitramide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Cl2N2O2/c5-1-3-7(4-2-6)8(9)10/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGPHQAAVPWNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)N(CCCl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625245
Record name N,N-Bis(2-chloroethyl)nitramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42499-34-3
Record name N,N-Bis(2-chloroethyl)nitramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-bis(2-chloroethyl)nitramide can be synthesized through a series of chemical reactions involving the introduction of chloroethyl groups to a nitramide precursor. One common method involves the reaction of N,N-bis(2-chloroethyl)amine with nitrosating agents under controlled conditions. The reaction typically requires a solvent such as water or an organic solvent, and the temperature is maintained at a specific range to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: N,N-bis(2-chloroethyl)nitramide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N,N-bis(2-chloroethyl)nitramide is used as a precursor in the synthesis of other complex organic compounds. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential cytotoxic effects and its ability to interact with biological macromolecules. It is used in experiments to understand its mechanism of action at the cellular level .

Medicine: this compound has been explored for its potential use in chemotherapy due to its ability to alkylate DNA and inhibit cancer cell proliferation. It is considered a candidate for developing new anticancer drugs .

Industry: In the industrial sector, this compound is used in the production of polymers and other materials that require specific chemical properties. It is also employed in the manufacture of certain types of explosives and propellants .

Mechanism of Action

The mechanism of action of N,N-bis(2-chloroethyl)nitramide involves the alkylation of DNA, leading to the formation of cross-links between DNA strands. This process inhibits DNA replication and transcription, ultimately resulting in cell death. The compound targets the N-7 position of guanine bases in DNA, forming covalent bonds and disrupting the normal function of the genetic material .

Comparison with Similar Compounds

N,N-Bis(2-azidoethyl)nitramide

  • Structural Relationship : Derived from N,N-bis(2-chloroethyl)nitramide via azidation, replacing chlorine with azide groups.
  • Reactivity : The substitution occurs in 80% yield over 6 hours in water under PTC .
  • Applications : Functions as an energetic plasticizer due to its high nitrogen content and stability .
  • Key Difference : The azide group enhances energy density but introduces sensitivity to shock or friction compared to the chloro precursor.

Bromo Analog (N,N-Bis(2-bromoethyl)nitramide)

  • Synthesis : Replacing chlorine with bromine in the precursor improves reaction kinetics, achieving 95% yield in 3 hours under identical conditions .
  • Reactivity : Bromine’s higher leaving-group ability accelerates substitution reactions compared to chlorine .
  • Applications : Useful in rapid synthesis of azides or other derivatives requiring faster kinetics.

N,N-Bis(2-chloroethyl)phosphorodiamidic Acid

  • Structural Feature : Contains a phosphorodiamidic acid group instead of nitramide.
  • Biological Role : A metabolite of cyclophosphamide, critical for its alkylating antitumor activity .
  • Mechanism : Releases N,N-bis(2-chloroethyl)amine upon enzymatic activation, which crosslinks DNA .
  • Key Difference : The phosphorodiamidic group enables prodrug activation, unlike the direct reactivity of nitramide derivatives.

Nitrogen Mustard HN1 (N,N-Bis(2-chloroethyl)ethylamine)

  • Structure : Ethylamine backbone with two 2-chloroethyl groups .
  • Applications : Chemical warfare agent (vesicant) and alkylating chemotherapeutic .
  • Toxicity : Higher vesicant activity than nitramide derivatives due to rapid hydrolysis and DNA alkylation .

Bis(2-chloroethyl) Ether (BCEE)

  • Structure : Ether linkage (O) instead of nitramide nitrogen .
  • Applications : Industrial solvent and chemical intermediate .
  • Toxicity: Classified as a carcinogen with environmental persistence, contrasting with nitramide’s pharmaceutical relevance .

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